molecular formula C9H7BrN2O2 B13071173 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid

Cat. No.: B13071173
M. Wt: 255.07 g/mol
InChI Key: WZTBSXRWBVDFRR-UHFFFAOYSA-N
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Description

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

The synthesis of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different conditions to yield the desired product. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and the absence of metal catalysts.

Chemical Reactions Analysis

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.

Mechanism of Action

The mechanism of action of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14)

InChI Key

WZTBSXRWBVDFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CC(=O)O

Origin of Product

United States

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